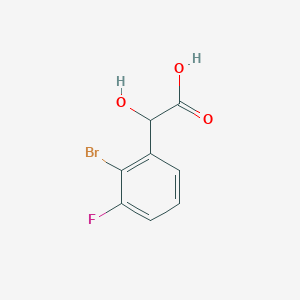
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10BrFO2. This compound features a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with bromine and fluorine atoms. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination and Fluorination: The benzyl group is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions on the benzene ring.
Cyclopropanation: The benzyl group is then subjected to cyclopropanation to form the cyclopropane ring.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, fluorination, and cyclopropanation reactions under controlled conditions to ensure high yield and purity. These methods often utilize specialized equipment and reagents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under certain conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidation states of the carboxylic acid group .
Aplicaciones Científicas De Investigación
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopropane ring can also play a role in stabilizing the compound’s interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid
- 1-(2-Chloro-5-fluorobenzyl)cyclopropane-1-carboxylic acid
- 1-(2-Bromo-4-fluorobenzyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(2-Bromo-5-fluorobenzyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinctiveness compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H10BrFO2 |
|---|---|
Peso molecular |
273.10 g/mol |
Nombre IUPAC |
1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-9-2-1-8(13)5-7(9)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
Clave InChI |
QEWWTLGJBMQXAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=C(C=CC(=C2)F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


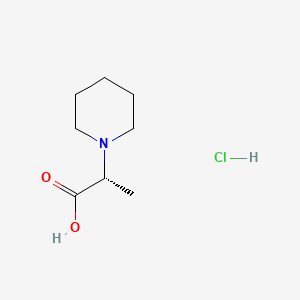

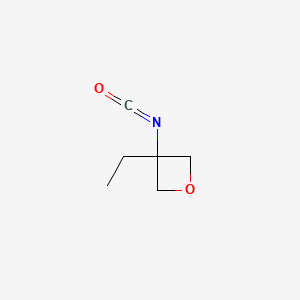

![7-Bromo-2,4-dichlorothieno[3,4-d]pyrimidine](/img/structure/B13533763.png)
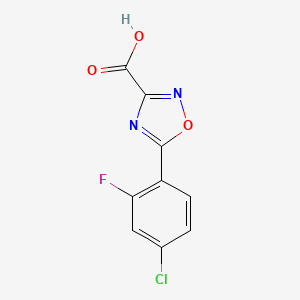
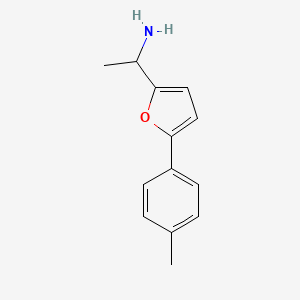
![1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)




![(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13533806.png)
